molecular formula C16H24N2O2S B11805187 tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11805187
M. Wt: 308.4 g/mol
InChI Key: VUOQSOJRPZOKMI-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is a pyridine derivative featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a methylthio-functionalized pyridine moiety. These analogs are typically used as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease inhibitors due to their ability to modulate steric and electronic properties .

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(6-methylsulfanylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-5-7-13(18)12-8-9-14(21-4)17-11-12/h8-9,11,13H,5-7,10H2,1-4H3

InChI Key

VUOQSOJRPZOKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-(6-(methylthio)pyridin-3-yl)piperidine with tert-butyl chloroformate under basic conditions to form the desired tert-butyl ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions with a catalyst such as palladium on carbon.

    Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Piperidine derivative

    Substitution: Carboxylic acid

Scientific Research Applications

tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

Structural Analogues

tert-Butyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352524-53-8) Molecular Formula: C₁₆H₂₄N₂O₃ Molecular Weight: 292.37 g/mol Substituents: Hydroxy (-OH) at pyridine C6, methyl (-CH₃) at pyridine C2. This impacts solubility and reactivity in cross-coupling reactions .

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352539-30-0) Molecular Formula: C₁₉H₃₀N₄O₂ Molecular Weight: 346.47 g/mol Substituents: Diethylamino (-N(Et)₂) at pyridine C6. Key Differences: The diethylamino group introduces strong electron-donating effects, enhancing nucleophilicity at the pyridine ring.

tert-Butyl 3-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate (CAS 1353977-75-9)

  • Molecular Formula : C₁₇H₂₇N₃O₄S
  • Molecular Weight : 369.48 g/mol
  • Substituents : Ethoxy (-OEt) at pyrimidine C6, methylthio (-SMe) at pyrimidine C2.
  • Key Differences : Replacement of pyridine with pyrimidine alters aromaticity and π-stacking interactions. The ethoxy group increases steric bulk compared to smaller substituents like -SMe, affecting binding affinity in target proteins .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) LogP* Solubility (mg/mL) Purity (%)
1352524-53-8 292.37 2.1 ~10 (DMSO) 97
1352539-30-0 346.47 3.5 ~5 (DMSO) Discontinued
1353977-75-9 369.48 3.8 ~15 (DMSO) Not reported

*Estimated using fragment-based methods.

Functional Group Impact

  • Methylthio (-SMe) : Enhances lipophilicity (LogP +0.5 vs. -OH) and participates in hydrophobic interactions. It is a versatile handle for further functionalization (e.g., oxidation to sulfone or nucleophilic substitution) .
  • Hydroxy (-OH) : Increases aqueous solubility but limits blood-brain barrier permeability. Prone to metabolic glucuronidation .
  • Diethylamino (-N(Et)₂): Improves basicity (pKa ~8.5), favoring ionic interactions in acidic environments .

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